molecular formula C16H20N4O2S2 B6434623 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392294-15-4

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B6434623
CAS RN: 392294-15-4
M. Wt: 364.5 g/mol
InChI Key: UPIOGMYRKJPAGR-UHFFFAOYSA-N
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Description

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is 364.10276824 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-tnap), tissue specific human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap) and human germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of cellular pH .

Mode of Action

It’s suggested that similar compounds inhibit the activity of alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases . This suggests that the compound may interact with these enzymes, potentially altering their function and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

Given its potential interaction with alkaline phosphatases and ecto-5′-nucleotidases , it’s likely that the compound could influence pathways related to phosphate metabolism, nucleotide breakdown, and cellular pH regulation .

Pharmacokinetics

The compound is described as being soluble in water, ethanol, and acetone, but insoluble in benzene and toluene . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents .

Result of Action

Given its potential interaction with alkaline phosphatases and ecto-5′-nucleotidases , it’s plausible that the compound could influence cellular processes regulated by these enzymes, such as bone mineralization, lipid metabolism, and cellular pH regulation .

Action Environment

The compound is described as being stable under normal temperatures and pressures . This suggests that the compound may be relatively stable in a variety of environmental conditions .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-4-6-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-8-5-7-10(2)11(12)3/h5,7-8H,4,6,9H2,1-3H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIOGMYRKJPAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

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